molecular formula C18H24N2O3S B5063441 [(2-Butoxy-4,5-dimethylphenyl)sulfonyl](3-pyridylmethyl)amine

[(2-Butoxy-4,5-dimethylphenyl)sulfonyl](3-pyridylmethyl)amine

Cat. No.: B5063441
M. Wt: 348.5 g/mol
InChI Key: HYBWVRPLHOIWDV-UHFFFAOYSA-N
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Description

(2-Butoxy-4,5-dimethylphenyl)sulfonylamine is an organic compound that features a sulfonamide group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Butoxy-4,5-dimethylphenyl)sulfonylamine typically involves the reaction of 2-butoxy-4,5-dimethylbenzenesulfonyl chloride with 3-pyridylmethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2-Butoxy-4,5-dimethylphenyl)sulfonylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms, potentially leading to the cleavage of the sulfonamide group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Butoxy-4,5-dimethylphenyl)sulfonylamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of (2-Butoxy-4,5-dimethylphenyl)sulfonylamine involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • (2-Butoxy-4,5-dimethylphenyl)sulfonylamine
  • (2-Butoxy-4,5-dimethylphenyl)sulfonylamine

Uniqueness

(2-Butoxy-4,5-dimethylphenyl)sulfonylamine is unique due to the position of the pyridine ring, which can influence its binding affinity and specificity towards different molecular targets. This positional difference can result in varied biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

2-butoxy-4,5-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3S/c1-4-5-9-23-17-10-14(2)15(3)11-18(17)24(21,22)20-13-16-7-6-8-19-12-16/h6-8,10-12,20H,4-5,9,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYBWVRPLHOIWDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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